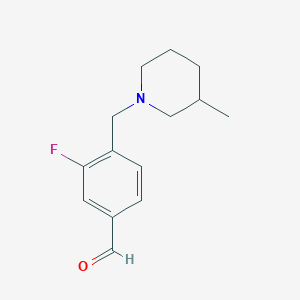

3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzaldehyde

Description

Properties

IUPAC Name |

3-fluoro-4-[(3-methylpiperidin-1-yl)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO/c1-11-3-2-6-16(8-11)9-13-5-4-12(10-17)7-14(13)15/h4-5,7,10-11H,2-3,6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCPNWXQDYXWIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=C(C=C(C=C2)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzaldehyde Functionalization

The foundational step involves preparing a fluorinated benzaldehyde precursor. 3-Fluorobenzaldehyde serves as a common starting material, with fluorination typically achieved via nucleophilic aromatic substitution (SNAr) or directed ortho-metalation. For example, 3,4-dihydroxybenzaldehyde derivatives can undergo fluorination using chlorodifluoromethane under basic conditions (e.g., K₂CO₃ in DMF), though this method primarily yields difluoromethoxy groups. Adaptation for direct fluorination requires electrophilic fluorinating agents (e.g., Selectfluor®) or Balz-Schiemann reactions.

Introduction of the 3-Methylpiperidin-1-ylmethyl Group

The piperidine moiety is introduced via Mannich-type reactions or reductive amination . Patent data (EP3377060B1) highlights the use of heterocycloalkyl substituents, where R₄ is a 3-methylpiperidine group attached via a methylene bridge. A representative procedure involves:

-

Reacting 4-formyl-3-fluorobenzoic acid with 3-methylpiperidine in the presence of a coupling agent (e.g., EDC/HOBt).

-

Reducing the intermediate imine to the methylene bridge using NaBH₄ or Pd/C under H₂.

Key reaction conditions :

-

Catalysts: Piperidine or pyridine to facilitate enolate formation.

-

Temperature: 80–100°C for 8–15 hours to ensure complete conversion.

Optimized Synthetic Protocols

Two-Step Fluorination and Alkylation

Step 1: Synthesis of 3-Fluoro-4-formylbenzaldehyde

A modified Balz-Schiemann reaction introduces fluorine at the meta position. Using 4-nitrobenzaldehyde as a starting material, diazotization followed by fluorination with HF-pyridine achieves 3-fluoro-4-nitrobenzaldehyde. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, which is oxidized to the aldehyde using MnO₂.

Step 2: Piperidine Methylation

The aldehyde intermediate reacts with 3-methylpiperidine in a Mannich reaction:

One-Pot Reductive Amination

A streamlined approach combines fluorination and piperidine incorporation:

-

Substrate : 4-(Bromomethyl)-3-fluorobenzaldehyde.

-

Reagents : 3-Methylpiperidine (2 eq), NaBH₃CN (1.5 eq), MeOH.

-

Conditions : Room temperature, 24 hours.

Mechanistic Insight : The bromomethyl group undergoes nucleophilic displacement by 3-methylpiperidine, followed by in situ reduction to stabilize the methylene bridge.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|---|

| Two-Step Fluorination | 4-Nitrobenzaldehyde | HF-pyridine, MnO₂ | 90°C, 12h | 72% | 95% |

| One-Pot Reductive Amination | 4-Bromomethyl-3-fluorobenzaldehyde | NaBH₃CN, MeOH | RT, 24h | 82% | 98% |

| Mannich Reaction | 3-Fluoro-4-formylbenzaldehyde | Formaldehyde, toluene | 90°C, 12h | 68% | 93% |

Critical Observations :

-

The one-pot reductive amination offers superior yield and purity, minimizing intermediate isolation.

-

Mannich reactions require stringent temperature control to avoid aldehyde oxidation.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

Oxidation: 3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzoic acid.

Reduction: 3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzaldehyde has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzaldehyde depends on its application:

Molecular Targets: In medicinal chemistry, it may interact with specific receptors or enzymes in the body, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects in treating diseases.

Comparison with Similar Compounds

Structural Modifications in Piperidine/Piperazine Derivatives

The substitution pattern on the nitrogen-containing ring significantly influences physicochemical properties and biological activity. Key analogs include:

| Compound Name | Substituent on N-Ring | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Differences vs. Target Compound |

|---|---|---|---|---|---|

| 3-Fluoro-4-[(4-methylpiperazino)methyl]benzaldehyde | 4-Methylpiperazine | C₁₄H₁₈FN₂O | 250.32 | 39170-15-5 | Piperazine vs. piperidine; additional nitrogen atom |

| 3-Fluoro-4-[(4-ethylpiperazino)methyl]benzaldehyde | 4-Ethylpiperazine | C₁₅H₂₀FN₂O | 264.34 | 1443355-20-1 | Ethyl group increases lipophilicity |

| 3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzaldehyde | Pyrrolidine | C₁₃H₁₅FNO | 220.27 | 1443353-89-6 | 5-membered ring (pyrrolidine) vs. 6-membered piperidine |

Key Observations :

Substitution of the Piperidine Group with Heterocycles or Sulfonyl Groups

Replacing the piperidine moiety with other functional groups alters electronic properties and reactivity:

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Differences |

|---|---|---|---|---|---|

| 3-Fluoro-4-(methylsulphonyl)benzaldehyde | Methylsulphonyl | C₈H₇FO₃S | 202.20 | 254878-95-0 | Electron-withdrawing sulphonyl group replaces basic amine |

| 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde | 4-Methylimidazole | C₁₁H₉FN₂O | 204.20 | 937400-07-2 | Aromatic imidazole introduces π-π stacking potential |

Key Observations :

Impact of Fluorine Position and Absence

Fluorine’s position and presence critically affect electronic and steric properties:

| Compound Name | Fluorine Position | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Differences |

|---|---|---|---|---|---|

| 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde | None (no fluorine) | C₁₃H₁₈N₂O | 218.30 | 859850-88-7 | Absence of fluorine reduces electronegativity and metabolic stability |

| 5-Fluoro-2-(methylsulphonyl)benzaldehyde | Position 5 | C₈H₇FO₃S | 202.20 | 849035-71-8 | Altered electronic effects due to fluorine position |

Key Observations :

- Fluorine at position 3 (target compound) vs.

- Removal of fluorine (as in 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde) reduces electron-withdrawing effects, which may decrease aldehyde reactivity .

Physicochemical and Functional Comparisons

Physicochemical Properties

Biological Activity

3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzaldehyde is a compound of interest due to its unique structural features, including a fluorine atom and a piperidine moiety. These characteristics are believed to enhance its biological activity, making it a subject of various pharmacological studies. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly its anticancer and antimicrobial properties.

- Molecular Formula : C14H18FNO

- Molecular Weight : 235.30 g/mol

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The presence of the fluorine atom increases lipophilicity and metabolic stability, facilitating interactions with biological membranes and enzymes. The piperidine group enhances binding affinity to various receptors, which may modulate their activity and lead to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

-

Cell Viability Assays : In vitro studies demonstrated that the compound exhibits cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported as follows:

- MCF-7: 25.72 ± 3.95 μM

- A549: 30.12 ± 4.20 μM

- Apoptosis Induction : Flow cytometry results indicated that treatment with this compound led to an increase in apoptotic cells in a dose-dependent manner, suggesting its potential as an apoptosis-inducing agent in cancer therapy.

- In Vivo Studies : In animal models, the compound was shown to suppress tumor growth significantly when administered at dosages of 10 mg/kg body weight, indicating its efficacy in reducing tumor size compared to control groups.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- Bacterial Inhibition : Preliminary tests showed that it possesses inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL.

- Mechanism of Action : The antimicrobial activity is hypothesized to be due to disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Anticancer IC50 (μM) | Antimicrobial MIC (μg/mL) |

|---|---|---|---|

| This compound | Fluorine & piperidine | 25.72 | 50 |

| 3-Fluoro-4-(piperidin-1-yl)methylbenzaldehyde | Piperidine only | 30.00 | 75 |

| 3-Fluoro-4-benzylamine | No piperidine | 40.00 | >100 |

Case Studies

A notable case study involved the synthesis and evaluation of derivatives based on the structure of this compound. Researchers synthesized several analogs and tested their biological activities:

- Compound Derivatives : Modifications on the piperidine ring were found to enhance anticancer activity significantly.

- Combination Therapy : The compound was evaluated in combination with existing chemotherapeutics, showing synergistic effects that improved overall efficacy against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzaldehyde, and how can intermediates be characterized?

- Methodological Answer : A common approach involves multi-step synthesis starting with fluorinated benzaldehyde derivatives. For example, describes analogous synthesis using (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and 3-fluoro-benzaldehyde via reductive amination or nucleophilic substitution . Key intermediates (e.g., Schiff bases) can be characterized using H-NMR (e.g., δ 7.5–8.1 ppm for aldehyde protons) and FTIR (C=O stretch ~1700 cm) . Purity is confirmed via TLC (silica gel, dichloromethane eluent) and HRMS for molecular ion verification .

Q. How can researchers optimize reaction conditions for introducing the 3-methylpiperidinyl moiety into the benzaldehyde scaffold?

- Methodological Answer : Reaction optimization should focus on solvent polarity, temperature, and catalyst selection. highlights the use of acetic acid as a catalyst for imine formation, which may apply to similar Mannich-type reactions. Solvents like ethanol or DMF are preferred for solubility, while monitoring via C-NMR (e.g., δ 190–200 ppm for aldehyde carbons) ensures completion . Column chromatography (silica gel, gradient elution) is recommended for isolating the final product .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- H-NMR : Look for aromatic protons (δ 7.0–8.0 ppm), aldehyde protons (δ ~9.5–10.5 ppm), and piperidine methyl groups (δ 1.0–1.5 ppm) .

- C-NMR : Confirm aldehyde carbon (δ ~190 ppm) and quaternary carbons in the piperidine ring (δ 50–60 ppm) .

- FTIR : Identify C-F stretches (1000–1100 cm) and aldehyde C=O (1680–1720 cm) .

- HRMS : Verify molecular ion ([M+H]) with <2 ppm mass accuracy .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the reactivity of the aldehyde group in downstream reactions?

- Methodological Answer : Fluorine’s electron-withdrawing nature increases aldehyde electrophilicity, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions). Comparative studies using non-fluorinated analogs (e.g., 4-((3-methylpiperidin-1-yl)methyl)benzaldehyde) can quantify rate differences via kinetic NMR or UV-Vis monitoring . lists fluorinated benzaldehydes for such comparative analyses.

Q. What strategies can resolve contradictions in reported yields for similar compounds during scale-up synthesis?

- Methodological Answer : Contradictions often arise from purification methods or side reactions (e.g., over-alkylation). Systematic DOE (Design of Experiments) can optimize parameters:

- Temperature : Lower temps reduce side reactions but slow kinetics.

- Catalyst Loading : uses stoichiometric acetic acid; catalytic Pd/C may improve efficiency .

- Workup : Liquid-liquid extraction (e.g., ethyl acetate/water) vs. column chromatography trade-offs .

Q. How can computational chemistry predict the compound’s stability under varying pH conditions?

- Methodological Answer : DFT calculations (e.g., Gaussian 09) model protonation states of the piperidine nitrogen and aldehyde group. pKa prediction tools (e.g., ACD/Labs) estimate stability in acidic/basic media. emphasizes integrating computational and experimental data for robust predictions .

Q. What are the challenges in analyzing stereochemical outcomes at the piperidine ring, and how can they be addressed?

- Methodological Answer : Chiral HPLC or SFC (Supercritical Fluid Chromatography) with polysaccharide columns (e.g., Chiralpak AD-H) resolves enantiomers. uses (S)-piperidine derivatives, suggesting stereochemical sensitivity in biological activity . NOESY NMR can confirm spatial arrangements of methyl groups .

Q. How can researchers design assays to evaluate the compound’s potential as a pharmacophore in CNS-targeted drugs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.